molecular formula C11H9N3O3 B1268356 4-Amino-5-benzoylisoxazole-3-carboxamide CAS No. 76390-64-2

4-Amino-5-benzoylisoxazole-3-carboxamide

Cat. No. B1268356
CAS RN: 76390-64-2
M. Wt: 231.21 g/mol
InChI Key: PEPVENQAOITVSR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of new isoxazolo[4,5-b]pyridines involves 4-amino-5-benzoylisoxazole-3-carboxamide and selected carbonyl compounds containing a reactive a-methylene group . Reactions were carried out using classical methods in the presence of catalysts ZnCl2 or In (OTf)3, and in a microwave reactor in the presence of ZnCl2 under solvent-free conditions .


Molecular Structure Analysis

The structures of the products were determined on the basis of elemental analysis and infrared (IR), Nuclear Magnetic Resonance (1H NMR) and Mass Spectrometry (MS) data .


Chemical Reactions Analysis

A series of new derivatives of 3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridines was obtained from Friedlander condensation of 4-amino-5-benzoyloisoxazolo-3-carboxamide with selected carbonyl compounds with an active methylene group .

Scientific Research Applications

Antimicrobial Activity

4-Amino-5-benzoylisoxazole-3-carboxamide: has been studied for its potential use as an antimicrobial agent. The isoxazole ring, a common feature in this compound, is known to contribute to antimicrobial properties . Research has indicated that modifications to the isoxazole moiety can lead to compounds with potent antimicrobial activities, which could be beneficial in developing new antibiotics.

Anticancer Properties

Isoxazole derivatives, including 4-Amino-5-benzoylisoxazole-3-carboxamide , have shown promise in anticancer research. These compounds can be designed to target specific cancer cell lines, and their efficacy in inhibiting tumor growth has been a subject of various studies . The ability to modify the isoxazole core structure allows for the synthesis of new molecules with potential antitumor activities.

Anti-Inflammatory Applications

The anti-inflammatory properties of isoxazole compounds are well-documented. As such, 4-Amino-5-benzoylisoxazole-3-carboxamide may serve as a scaffold for developing new anti-inflammatory drugs. These drugs could be particularly useful in treating chronic inflammatory diseases .

Antioxidant Effects

Isoxazole derivatives are explored for their antioxidant effects, which are crucial in protecting cells from oxidative stress4-Amino-5-benzoylisoxazole-3-carboxamide could be used to synthesize compounds with enhanced antioxidant properties, potentially leading to treatments for diseases caused by oxidative damage .

Drug Design and Discovery

The structural diversity of isoxazole compounds makes them valuable in drug design and discovery4-Amino-5-benzoylisoxazole-3-carboxamide can be used as a building block for creating a wide array of molecules with varying biological activities, aiding in the expansion of drug-like chemical space .

Agrochemical Applications

Isoxazole derivatives are also used in the agrochemical industry4-Amino-5-benzoylisoxazole-3-carboxamide could be utilized in the synthesis of compounds with applications as pesticides or herbicides, contributing to the development of new agrochemicals .

Mechanism of Action

While the specific mechanism of action for 4-Amino-5-benzoylisoxazole-3-carboxamide is not explicitly mentioned in the search results, it’s worth noting that isoxazoles are heterocyclic compounds with a broad spectrum of targets and high biological activity . They are useful in the development of new therapeutic agents with increased potency and lower toxicity .

Future Directions

Given its unique structure and properties, 4-Amino-5-benzoylisoxazole-3-carboxamide shows promise for future research in drug discovery, organic synthesis, and medicinal research. Its application in the synthesis of new classes of bioactive peptides presents an exciting direction for future studies .

properties

IUPAC Name

4-amino-5-benzoyl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3/c12-7-8(11(13)16)14-17-10(7)9(15)6-4-2-1-3-5-6/h1-5H,12H2,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPVENQAOITVSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=NO2)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10341097
Record name SBB000705
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-5-benzoylisoxazole-3-carboxamide

CAS RN

76390-64-2
Record name SBB000705
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 4-Amino-5-benzoylisoxazole-3-carboxamide a useful starting material for synthesizing potentially antiproliferative compounds?

A1: 4-Amino-5-benzoylisoxazole-3-carboxamide is a valuable precursor in organic synthesis due to its structure. It possesses a reactive amino group and a carboxamide group, which allows for various chemical transformations. The research highlights its use in Friedländer condensation reactions with various carbonyl compounds containing a reactive α-methylene group. This reaction leads to the formation of 3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridines [, ], a class of compounds known for their diverse biological activities, including antiproliferative effects.

Q2: What were the key findings regarding the antiproliferative activity of the synthesized isoxazolo[4,5-b]pyridine derivatives?

A2: The research primarily focused on establishing efficient synthetic methods for the isoxazolo[4,5-b]pyridine derivatives using 4-Amino-5-benzoylisoxazole-3-carboxamide. While the study did include in vitro testing of selected compounds against eight tumor cell lines, only one derivative, 6-benzoyl-5,7-difenyloisoxazolo[4,5-b]pyridine, displayed noteworthy antiproliferative activity at a concentration of 3.9 μg/ml [, ]. This finding suggests that further exploration of structural modifications within this class of compounds is necessary to enhance their potency and selectivity as potential antiproliferative agents.

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